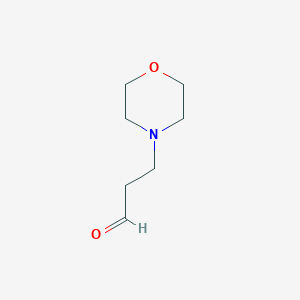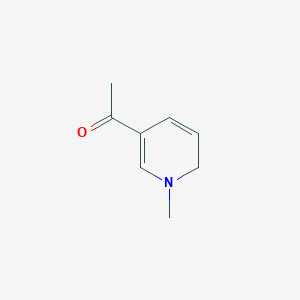
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) is a chemical compound that has been extensively studied in scientific research. It is also known as 1,6-Dihydro-1-methyl-3-(2-pyridinyl)-2-pyridinone or 1-Methyl-3-(2-pyridinyl)-1,6-dihydropyridin-2-one. This compound has shown potential in various applications, including medicinal chemistry, biochemistry, and chemical synthesis.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including histone deacetylases and cyclin-dependent kinases. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain pathways. It has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a high degree of purity, making it suitable for use in biochemical assays and other lab experiments.
However, there are also some limitations to using Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) in lab experiments. It can be toxic to cells at high concentrations, making it difficult to determine the optimal dosage for experiments. It also has limited solubility in water, which can make it challenging to work with in some assays.
Orientations Futures
There are several future directions for research on Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI). One area of interest is its potential use in combination therapy for cancer treatment. It has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
Another area of research is the development of new synthesis methods for Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI). This could lead to the production of new derivatives with enhanced properties.
Finally, there is also interest in studying the potential use of Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) is a chemical compound with potential applications in medicinal chemistry, biochemistry, and chemical synthesis. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are also several future directions for research on this compound, including its potential use in combination therapy for cancer treatment, the development of new synthesis methods, and the treatment of other diseases.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) involves the reaction of 2-acetylpyridine and methylamine in the presence of a reducing agent. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction of the imine to an amine, and cyclization to form the final product.
Applications De Recherche Scientifique
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) has been extensively studied in scientific research for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antifungal properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
100281-01-4 |
|---|---|
Nom du produit |
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-(1-methyl-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-7(10)8-4-3-5-9(2)6-8/h3-4,6H,5H2,1-2H3 |
Clé InChI |
YUDYIGCCMNPJLI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(CC=C1)C |
SMILES canonique |
CC(=O)C1=CN(CC=C1)C |
Synonymes |
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



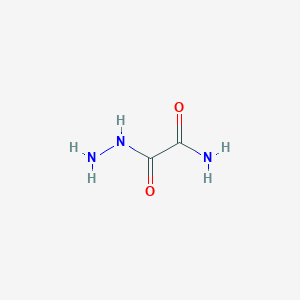
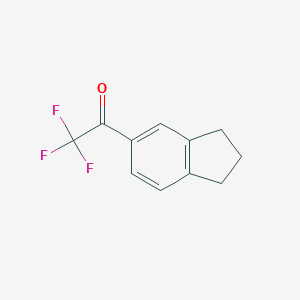
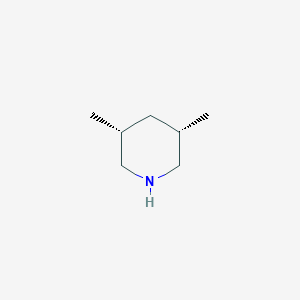
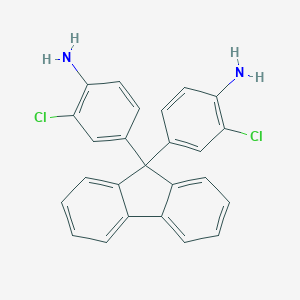
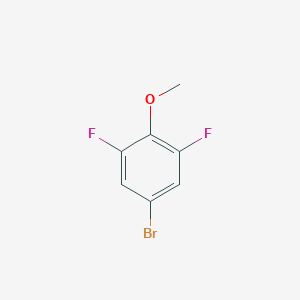
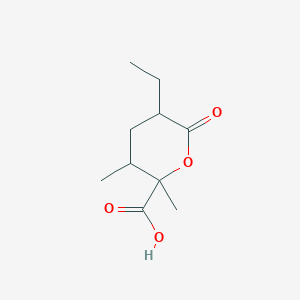
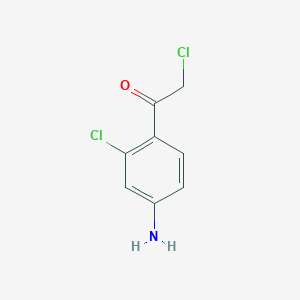
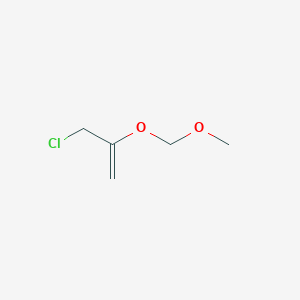
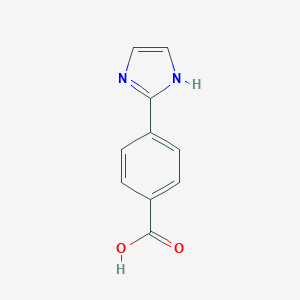
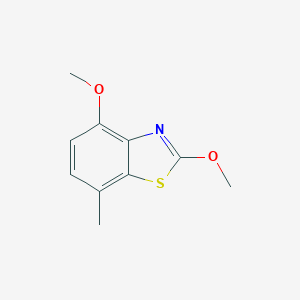
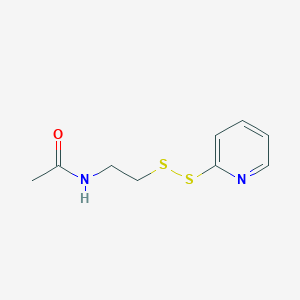
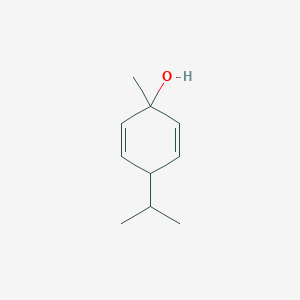
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
